Cas no 898442-58-5 (3,4,7,9-tetramethyl-1-(2-oxo-2-phenylethyl)-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione)

3,4,7,9-tetramethyl-1-(2-oxo-2-phenylethyl)-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione 化学的及び物理的性質
名前と識別子
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- 3,4,7,9-tetramethyl-1-phenacyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
- 3,4,7,9-tetramethyl-1-(2-oxo-2-phenylethyl)-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione
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- インチ: 1S/C19H20N6O3/c1-11-12(2)25-15-16(22(3)19(28)23(4)17(15)27)20-18(25)24(21-11)10-14(26)13-8-6-5-7-9-13/h5-9,12H,10H2,1-4H3
- InChIKey: KQBXBBMCCJPYSZ-UHFFFAOYSA-N
- SMILES: O=C1C2=C(N(C([H])([H])[H])C(N1C([H])([H])[H])=O)N=C1N(C([H])([H])C(C3C([H])=C([H])C([H])=C([H])C=3[H])=O)N=C(C([H])([H])[H])C([H])(C([H])([H])[H])N21
3,4,7,9-tetramethyl-1-(2-oxo-2-phenylethyl)-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2644-0093-10μmol |
3,4,7,9-tetramethyl-1-(2-oxo-2-phenylethyl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione |
898442-58-5 | 90%+ | 10μmol |
$69.0 | 2023-07-28 | |
Life Chemicals | F2644-0093-30mg |
3,4,7,9-tetramethyl-1-(2-oxo-2-phenylethyl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione |
898442-58-5 | 90%+ | 30mg |
$119.0 | 2023-07-28 | |
Life Chemicals | F2644-0093-3mg |
3,4,7,9-tetramethyl-1-(2-oxo-2-phenylethyl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione |
898442-58-5 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
Life Chemicals | F2644-0093-4mg |
3,4,7,9-tetramethyl-1-(2-oxo-2-phenylethyl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione |
898442-58-5 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
Life Chemicals | F2644-0093-5mg |
3,4,7,9-tetramethyl-1-(2-oxo-2-phenylethyl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione |
898442-58-5 | 90%+ | 5mg |
$69.0 | 2023-07-28 | |
Life Chemicals | F2644-0093-5μmol |
3,4,7,9-tetramethyl-1-(2-oxo-2-phenylethyl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione |
898442-58-5 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
Life Chemicals | F2644-0093-20mg |
3,4,7,9-tetramethyl-1-(2-oxo-2-phenylethyl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione |
898442-58-5 | 90%+ | 20mg |
$99.0 | 2023-07-28 | |
Life Chemicals | F2644-0093-2μmol |
3,4,7,9-tetramethyl-1-(2-oxo-2-phenylethyl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione |
898442-58-5 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
Life Chemicals | F2644-0093-1mg |
3,4,7,9-tetramethyl-1-(2-oxo-2-phenylethyl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione |
898442-58-5 | 90%+ | 1mg |
$54.0 | 2023-07-28 | |
Life Chemicals | F2644-0093-15mg |
3,4,7,9-tetramethyl-1-(2-oxo-2-phenylethyl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione |
898442-58-5 | 90%+ | 15mg |
$89.0 | 2023-07-28 |
3,4,7,9-tetramethyl-1-(2-oxo-2-phenylethyl)-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione 関連文献
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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10. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
3,4,7,9-tetramethyl-1-(2-oxo-2-phenylethyl)-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dioneに関する追加情報
Comprehensive Analysis of 3,4,7,9-tetramethyl-1-(2-oxo-2-phenylethyl)-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione (CAS No. 898442-58-5)
The compound 3,4,7,9-tetramethyl-1-(2-oxo-2-phenylethyl)-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione, identified by its CAS No. 898442-58-5, represents a sophisticated heterocyclic structure with significant potential in pharmaceutical and biochemical research. This molecule, characterized by its tetramethyl and phenylethyl substituents, belongs to the triazinopurine family, a class of compounds increasingly studied for their unique properties and applications. Its complex nomenclature reflects its intricate molecular architecture, which combines a purine core with a triazine ring, offering a versatile scaffold for drug development.
Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds like 3,4,7,9-tetramethyl-1-(2-oxo-2-phenylethyl)-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione in targeting specific biological pathways. Researchers are particularly interested in its potential as a kinase inhibitor or enzyme modulator, given its structural similarity to other bioactive purine derivatives. The presence of the 2-oxo-2-phenylethyl group may enhance its binding affinity to certain protein targets, making it a candidate for further investigation in cancer therapy and neurodegenerative disease research.
From a synthetic chemistry perspective, the preparation of CAS No. 898442-58-5 involves multi-step reactions, often requiring precise control over conditions to achieve high yields and purity. The tetramethyl groups introduce steric considerations, while the triazinopurine core demands careful optimization of cyclization steps. These challenges underscore the compound's value as a benchmark for testing new catalytic methodologies and green chemistry approaches, aligning with the growing demand for sustainable synthetic practices.
The physicochemical properties of 3,4,7,9-tetramethyl-1-(2-oxo-2-phenylethyl)-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione are equally noteworthy. Its solubility profile, influenced by the phenylethyl moiety, suggests compatibility with both organic and aqueous systems, a trait critical for drug formulation. Stability studies indicate resilience under physiological pH ranges, further supporting its potential as a bioactive agent. These characteristics have spurred interest in its structure-activity relationship (SAR) studies, particularly in optimizing pharmacokinetic parameters.
In the context of computational chemistry, CAS No. 898442-58-5 has emerged as a subject for molecular docking simulations. Its rigid yet functionalized structure makes it an ideal candidate for virtual screening against various therapeutic targets. Recent publications have explored its interactions with ATP-binding sites and allosteric pockets, leveraging machine learning algorithms to predict novel applications. This intersection of AI-driven drug discovery and experimental validation exemplifies modern pharmaceutical innovation.
Beyond its scientific merits, the compound's nomenclature itself—3,4,7,9-tetramethyl-1-(2-oxo-2-phenylethyl)-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione—serves as a case study in chemical nomenclature best practices. Each segment of the name systematically describes its molecular features, from the tetramethyl substitutions to the dione functional groups. This precision is vital for patent applications and regulatory compliance, ensuring unambiguous identification in global databases.
As the scientific community continues to explore CAS No. 898442-58-5, its role in personalized medicine and targeted therapy may expand. Current trends emphasize polypharmacology, where multi-target compounds like this triazinopurine derivative could address complex diseases more effectively. Collaborations between academic researchers and pharmaceutical companies are likely to accelerate its translation from bench to bedside, fueled by shared interest in novel chemical entities.
Environmental and toxicological assessments of 3,4,7,9-tetramethyl-1-(2-oxo-2-phenylethyl)-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione remain an active area of study. Preliminary data suggest favorable biodegradability profiles, though comprehensive ecotoxicity studies are ongoing. Such evaluations are crucial for meeting REACH and FDA guidelines, particularly as sustainability becomes integral to chemical manufacturing standards worldwide.
In summary, CAS No. 898442-58-5 exemplifies the convergence of structural complexity and therapeutic promise. Its triazinopurine backbone, augmented by strategic substitutions, positions it at the forefront of drug discovery efforts. Whether as a tool compound for mechanistic studies or a lead structure for clinical development, this molecule continues to captivate researchers across disciplines, embodying the dynamic interplay between chemical design and biological innovation.
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